Ethyl Arachidonate-d5

Description

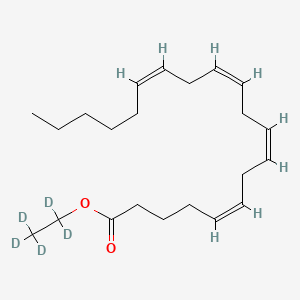

Ethyl Arachidonate-d5 (CAS 1331642-74-0) is a deuterium-labeled ethyl ester of arachidonic acid, a polyunsaturated omega-6 fatty acid. Its molecular formula is C₂₂H₃₁D₅O₂, with a molecular weight of 337.55 g/mol . The compound features five deuterium atoms on the ethyl group and four cis-configured double bonds (5Z,8Z,11Z,14Z) in the arachidonic acid chain. It is primarily used as a stable isotope-labeled internal standard in lipidomics, food and beverage analysis, and cell signaling research. Storage requires ultra-low temperatures (-86°C) to maintain stability, and it is supplied in neat form with >98% purity .

Properties

Molecular Formula |

C22H36O2 |

|---|---|

Molecular Weight |

337.5 g/mol |

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3/b9-8-,12-11-,15-14-,18-17-/i2D3,4D2 |

InChI Key |

SNXPWYFWAZVIAU-DJRYQXLJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl Arachidonate-d5 is synthesized through the esterification of deuterated ethanol with arachidonic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated ethanol and arachidonic acid, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl Arachidonate-d5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroperoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert it back to arachidonic acid or other reduced forms.

Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts like lipoxygenase.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions

Major Products:

Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.

Reduction: Arachidonic acid and other reduced forms.

Substitution: Ethyl-substituted derivatives with different functional groups

Scientific Research Applications

Ethyl Arachidonate-d5 (EA-d5) is a deuterated derivative of ethyl arachidonate, which is an ester derived from arachidonic acid and ethanol. It is characterized by the presence of five deuterium atoms in its molecular structure. Due to its unique isotopic labeling, EA-d5 is widely used in scientific research to distinguish between endogenous and exogenous sources of fatty acids in biological systems. Its molecular weight is approximately 337.55 g/mol.

Scientific Research Applications

EA-d5 is utilized in biochemical research, particularly in studies involving fatty acid metabolism and signaling pathways. Its applications include investigating arachidonic acid metabolism, where it serves as a tracer to study the conversion into eicosanoids. Eicosanoids, such as prostaglandins, thromboxanes, and leukotrienes, are crucial signaling molecules involved in inflammation, blood clotting, and other physiological processes.

By introducing EA-d5 into cells or organisms, researchers can track its conversion into eicosanoids, distinguishing newly synthesized eicosanoids from endogenous arachidonic acid pools via mass spectrometry. This method provides insights into the regulation of eicosanoid biosynthesis and their contribution to various biological functions. The applications of EA-d5 are diverse:

- Lipid Metabolism Studies The stable isotope labeling of this compound makes it a valuable tool for studying lipid metabolism and signaling pathways. It allows researchers to track the incorporation and metabolism of arachidonic acid in biological systems, including cell membranes and lipid bilayers.

- Inflammation Research EA-d5 is a valuable tool in inflammation research due to its role in eicosanoid production. By studying the metabolism of EA-d5 in inflamed tissues, researchers can better understand how eicosanoid generation contributes to the inflammatory response.

- Tracing Studies Its deuterated nature allows for tracing studies in metabolic pathways involving arachidonic acid derivatives. The deuterated form allows researchers to study these pathways with enhanced precision using mass spectrometry techniques to track the incorporation and metabolism of fatty acids within biological systems.

- Esterification Reactions Additionally, this compound can participate in esterification reactions, where it can react with alcohols to form new esters.

Analytical Techniques

EA-d5 is used as a reference material in mass spectrometry and other analytical techniques. Its unique isotopic labeling makes it particularly useful for distinguishing between endogenous and exogenous sources of fatty acids in biological systems.

Biological Systems

It is used to study the incorporation and metabolism of arachidonic acid in biological systems, including cell membranes and lipid bilayers.

Medical Research

EA-d5 is applied in research on inflammatory diseases and other conditions related to arachidonic acid metabolism.

Synthesis of this compound

This compound is synthesized through the esterification of deuterated ethanol with arachidonic acid, typically requiring an acidic catalyst to facilitate the reaction. The use of deuterated reagents ensures that the final product contains deuterium atoms, which are valuable for analytical applications.

The biological activity of this compound is closely linked to its parent compound, arachidonic acid. Upon release from membrane phospholipids, arachidonic acid serves as a substrate for various enzymes that produce eicosanoids. These eicosanoids have diverse biological effects.

Mechanism of Action

Ethyl Arachidonate-d5 exerts its effects primarily through its incorporation into lipid membranes and subsequent metabolism to bioactive lipid mediators. The deuterium labeling allows for precise tracking of its metabolic fate. Key molecular targets include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which convert it into various eicosanoids involved in inflammation and other physiological processes .

Comparison with Similar Compounds

Structural and Analytical Properties

The table below summarizes key differences between Ethyl Arachidonate-d5 and its structural analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Storage Condition | Applications |

|---|---|---|---|---|---|---|

| This compound | C₂₂H₃₁D₅O₂ | 337.55 | 1331642-74-0 | >98% | -86°C (neat) | Lipid signaling, food/beverage QC |

| Mthis compound | C₂₁H₂₉D₅O₂ | 323.50 | 123167-39-5 | >99% | Ethanol solution | GC-MS/LC-MS internal standard |

| Ethyl Palmitate-D5 | C₁₈H₃₁D₅O₂ | 289.51 | Not available | Calibrated | Not specified | Lipid metabolism studies |

| Ethyl Stearate-D5 | C₂₀H₃₅D₅O₂ | 317.56 | Not available | Calibrated | Not specified | Energy storage analysis |

| Methyl Arachidonate* | C₂₁H₃₂O₂ | 316.48 | 2566-89-4 | >99% | Room temperature | Eicosanoid research |

*Non-deuterated analog for reference .

Key Observations:

- Deuterium Labeling : this compound and Mthis compound are both deuterated on their ester groups, reducing interference in mass spectrometry by shifting molecular ion peaks. This compound’s deuterium is localized to the ethyl moiety, while Mthis compound labels the methyl group .

- Molecular Weight Discrepancies : Reported molecular weights for this compound vary between sources (e.g., 327.23 in vs. 337.55 in ). The value 337.55 g/mol is consistent with its formula (C₂₂H₃₁D₅O₂) and should be prioritized .

- Ester Group Impact : Ethyl esters (e.g., this compound) exhibit higher hydrophobicity than methyl analogs, influencing their solubility and chromatographic retention times .

This compound:

- Used to quantify endogenous arachidonic acid in lipid signaling pathways (e.g., prostaglandin synthesis) via LC-MS/MS .

- Critical in food authenticity testing to detect adulteration in oils .

Mthis compound:

- Preferred in eicosanoid profiling due to compatibility with methanol-based extraction protocols .

- Demonstrated >99% isotopic purity in spiked plasma samples, ensuring accuracy in pharmacokinetic studies .

Saturated Ethyl Esters (Palmitate-D5/Stearate-D5):

- Ethyl Palmitate-D5 and Stearate-D5 serve as standards for saturated fatty acid metabolism, particularly in studies on lipid storage and β-oxidation .

Stability and Handling Considerations

- This compound : Requires storage at -86°C to prevent degradation of its polyunsaturated chain .

- Mthis compound: Supplied in ethanol solution, stable at -20°C for >2 years .

- Non-deuterated Analogs: Ethyl Arachidonate (CAS 1808-26-0) is formulated in DMSO/corn oil for in vivo studies, highlighting differences in handling vs. deuterated versions .

Biological Activity

Ethyl Arachidonate-d5 is a deuterated derivative of ethyl arachidonate, which is an ester formed from arachidonic acid and ethanol. This compound is notable for its incorporation into lipid membranes and its metabolism into bioactive lipid mediators, playing a significant role in various biological processes, particularly in the arachidonic acid cascade. This article explores the biological activity of this compound, including its metabolic pathways, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound contains five deuterium atoms that replace hydrogen atoms in its structure, enhancing its utility in scientific research. The incorporation of deuterium allows for precise tracking of metabolic pathways in biological systems. The following table summarizes the structural characteristics and unique aspects of this compound compared to related compounds:

| Compound | Structure Characteristics | Unique Aspects |

|---|---|---|

| Ethyl Arachidonate | Non-deuterated form of ethyl arachidonate | Commonly used without stable isotope labeling |

| Arachidonic Acid | Free acid form without esterification | Precursor for various eicosanoids; critical in inflammation |

| Deuterated Arachidonic Acid | Another deuterated derivative | Similar applications but lacks ethyl group |

| Ethyl Linoleate-d5 | Deuterated form of ethyl linoleate | Used for similar metabolic studies derived from linoleic acid |

Metabolism and Biological Activity

This compound exhibits significant biological activity primarily through its incorporation into lipid membranes. Once integrated, it can be metabolized by enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) into various eicosanoids, which are crucial mediators in inflammatory responses and other physiological processes. This metabolic conversion highlights its role in the arachidonic acid cascade:

- Cyclooxygenase Pathway : Converts arachidonic acid into prostaglandins and thromboxanes, which are involved in inflammation and platelet aggregation.

- Lipoxygenase Pathway : Converts arachidonic acid into leukotrienes, which play roles in immune responses and inflammation.

The deuterium labeling of this compound enhances the ability to trace these metabolic pathways accurately, providing insights into lipid metabolism and signaling mechanisms.

Research Applications

This compound has diverse applications across several fields, particularly in biochemical and pharmacological research. Its unique properties allow researchers to:

- Investigate interactions with various biomolecules.

- Study metabolic pathways related to inflammation.

- Explore the effects on enzyme activity linked to cell signaling.

Case Studies

- Metabolic Tracing in Infants : One study evaluated the formation of arachidonic acid (AA) and docosahexaenoic acid (DHA) from d5-labeled linoleic acid (d5-LA) and α-linolenic acid (d5-LNA) in infants with intrauterine growth restriction (IUGR). The results indicated that d5-labeled fatty acids could be effectively tracked to assess their metabolic conversion rates over time, demonstrating the utility of deuterated compounds in clinical nutrition studies .

- Toxicity Assessment : Research involving fatty acid ethyl esters (FAEEs), including this compound, showed that glial cells were more sensitive to these compounds compared to neuronal cell lines. The study highlighted the potential toxicity of FAEEs in the brain after ethanol administration, emphasizing the relevance of lipid mediators in neurotoxicity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.